7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a compound belonging to the benzodiazepine class, which is well-known for its psychoactive properties. This compound is characterized by a specific fluorine substitution at the seventh position of the benzodiazepine structure, which influences its pharmacological activity and chemical behavior. The molecular formula for this compound is , indicating the presence of fluorine in addition to carbon, hydrogen, and nitrogen atoms.
7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. It is also categorized under psychoactive substances, commonly investigated for their effects on the central nervous system.
The synthesis of 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine typically involves several key steps:
The cyclization reaction can be performed under acidic or basic conditions and may involve solvents such as dimethylformamide or ethanol. The choice of reagents and conditions can significantly affect the yield and purity of the final product.
The molecular structure of 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine features a fused bicyclic system consisting of a benzene ring and a diazepine ring. The presence of a fluorine atom at position 7 alters its electronic properties compared to other benzodiazepines.
Key structural data includes:
7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine primarily involves its interaction with neurotransmitter receptors in the brain:
These interactions lead to sedative and anxiolytic effects commonly associated with benzodiazepines.
The physical properties of 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine include:
Key chemical properties include:
7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine has several applications in scientific research:
The 1,5-benzodiazepine scaffold represents a distinct structural isomer within the broader diazepine class, characterized by nitrogen atoms at the 1- and 5-positions of the seven-membered ring. Unlike the more prevalent 1,4-benzodiazepines (e.g., diazepam), 1,5-benzodiazepines exhibit unique conformational dynamics and receptor interactions. Early synthetic efforts focused on tricyclic variants like bretazenil (an imidazo-pyrrolobenzodiazepine), which demonstrated partial agonism at GABAA receptors with reduced sedation [4]. The development of 1,5-benzodiazepines accelerated with the discovery of their diverse bioactivities, including anticonvulsant and anxiolytic properties. For instance, triazolo-annelated 1,5-benzodiazepines displayed potent anticonvulsant effects in preclinical models, attributed to their ability to modulate chloride ion channels [1]. Regulatory guidelines (e.g., ICH M7) later emphasized computational assessment of mutagenic risks in such scaffolds, driving refined synthetic strategies to minimize impurities [3].
Table 1: Key Structural and Functional Comparisons of Benzodiazepine Scaffolds
Scaffold Type | Core Structure | Representative Derivatives | Primary Bioactivity |
---|---|---|---|
1,4-Benzodiazepine | N1-C2-N4 fused to benzene | Diazepam, Midazolam | Anxiolytic, Sedative |
1,5-Benzodiazepine | N1-C5-N5 fused to benzene | Bretazenil, Adinazolam | Partial GABAA agonism, Anticonvulsant |
Tricyclic Fusion | Imidazo/triazolo-annelated | Etizolam, Cloxazolam | Anxiolytic with reduced side effects |
Fluorination is a cornerstone of medicinal chemistry, leveraging fluorine’s electronegativity (3.98), small atomic radius, and metabolic stability to optimize drug candidates. In benzodiazepines, fluorination at the 7- or 8-position enhances:
Table 2: Impact of Fluorination on Benzodiazepine Pharmacokinetics
Compound | Fluorine Position | Elimination t½ (hr) | Key Metabolic Advantage |
---|---|---|---|
Diazepam | None | 32–205 | Extensive N-demethylation |
Flunitrazepam | C7 | 18–200 | Resistance to aromatic hydroxylation |
Midazolam | C8 | 1–4 | Enhanced solubility via pH-dependent ring |
Theoretical 7-Fluoro-1,5-benzodiazepine | C7 | Predicted >20 | Blocked C7 oxidation; prolonged exposure |
The pharmacological profile of benzodiazepines is exquisitely sensitive to ring saturation and substituent positioning. Tetrahydro-1,5-benzodiazepines, where the diazepine ring is partially saturated (e.g., 2,3,4,5-tetrahydro derivatives), exhibit:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0